1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The presence of a fluorine atom and a methyl group on the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of the Azide: The starting material, 2-fluoro-5-methylphenylamine, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of cytochrome P450 enzymes can lead to altered metabolism of other drugs, making it a potential candidate for drug-drug interaction studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, resulting in different chemical and biological properties.
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom, leading to reduced chemical stability.
1-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)9(4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZUZKFIJGFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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